molecular formula C13H13NO3 B11879233 ((2-Methylquinolin-8-yl)oxy)methyl acetate

((2-Methylquinolin-8-yl)oxy)methyl acetate

Cat. No.: B11879233
M. Wt: 231.25 g/mol
InChI Key: SJVWYXKFFMZWFQ-UHFFFAOYSA-N
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Description

((2-Methylquinolin-8-yl)oxy)methyl acetate is a chemical compound that features a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-Methylquinolin-8-yl)oxy)methyl acetate typically involves the reaction of 2-methylquinolin-8-ol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which then undergoes acetylation to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

((2-Methylquinolin-8-yl)oxy)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ((2-Methylquinolin-8-yl)oxy)methyl acetate varies depending on its application:

    Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion.

    Biological Activity: The quinoline moiety interacts with various biological targets, such as enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2-Methylquinolin-8-yl)oxy)methyl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(2-methylquinolin-8-yl)oxymethyl acetate

InChI

InChI=1S/C13H13NO3/c1-9-6-7-11-4-3-5-12(13(11)14-9)17-8-16-10(2)15/h3-7H,8H2,1-2H3

InChI Key

SJVWYXKFFMZWFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OCOC(=O)C)C=C1

Origin of Product

United States

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